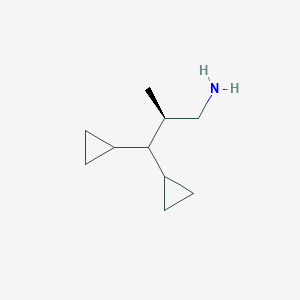
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-amine is an organic compound characterized by its unique structure, which includes two cyclopropyl groups and a methyl group attached to a propan-1-amine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3,3-Dicyclopropyl-2-methylpropan-1-amine typically involves the following steps:
Formation of the Cyclopropyl Groups: The initial step involves the formation of cyclopropyl groups through cyclopropanation reactions. This can be achieved using reagents such as diazomethane or Simmons-Smith reagents.
Attachment of the Methyl Group: The next step involves the introduction of the methyl group. This can be done through alkylation reactions using methyl iodide or similar alkylating agents.
Formation of the Propan-1-amine Backbone: The final step involves the formation of the propan-1-amine backbone. This can be achieved through reductive amination reactions using amines and reducing agents such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.
化学反应分析
Types of Reactions
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Alkylated or sulfonylated derivatives.
科学研究应用
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: It is explored for its use in the development of novel materials with unique mechanical and chemical properties.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a bioactive molecule.
Industrial Applications: It is investigated for its use in the synthesis of specialty chemicals and advanced materials.
作用机制
The mechanism of action of (2R)-3,3-Dicyclopropyl-2-methylpropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-amine: Unique due to its specific arrangement of cyclopropyl and methyl groups.
Cyclopropylamine: Similar structure but lacks the additional methyl group.
Methylcyclopropane: Contains cyclopropyl and methyl groups but lacks the amine functionality.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both cyclopropyl and methyl groups, which confer distinct chemical and biological properties compared to other similar compounds.
属性
IUPAC Name |
(2R)-3,3-dicyclopropyl-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-7(6-11)10(8-2-3-8)9-4-5-9/h7-10H,2-6,11H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGSKQTZOIAJPJ-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C1CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C(C1CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
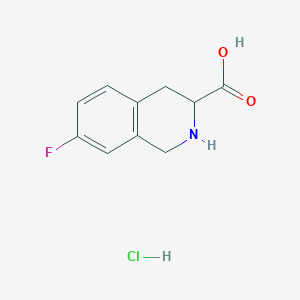
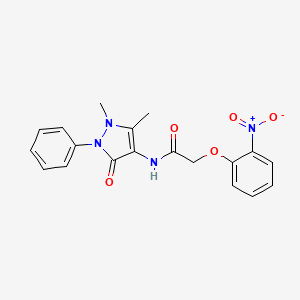
![2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2986174.png)
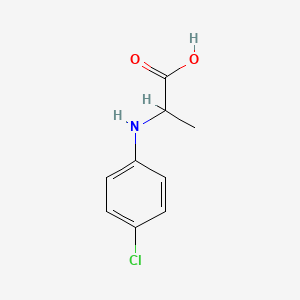
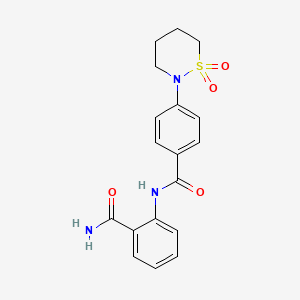
![3-(4-(3-isopropoxypropyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-phenethylpropanamide](/img/structure/B2986177.png)
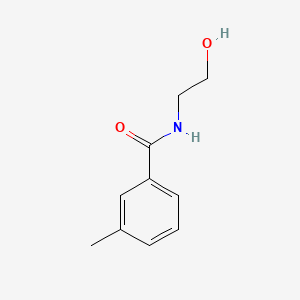
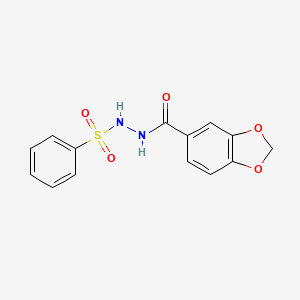
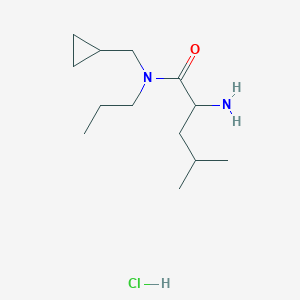
![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2986185.png)
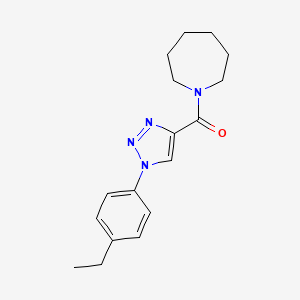
![(Cyclopropylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B2986188.png)
![Potassium;4-cyclopropyl-1,3,8-triazatricyclo[7.5.0.02,7]tetradeca-2(7),3,5,8-tetraene-6-carboxylate](/img/structure/B2986189.png)
![{3-[(Benzyloxy)methyl]phenyl}methanamine](/img/structure/B2986192.png)
